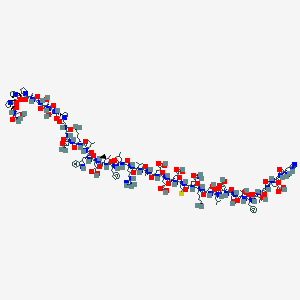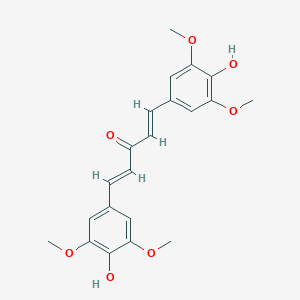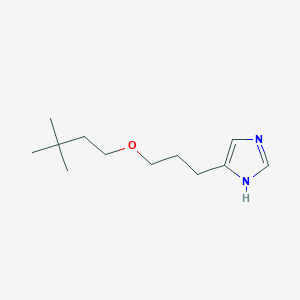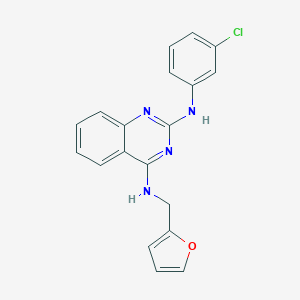![molecular formula C25H30N2O3 B527341 (3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)
(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ER-119884 is a novel arylquinuclidine derivative developed as a cholesterol-lowering agent. It has shown potent in vitro growth inhibition of various pathogens, including Leishmania amazonensis and Candida tropicalis . This compound is a noncompetitive inhibitor of squalene synthase, an enzyme crucial for sterol biosynthesis .
Preparation Methods
ER-119884 is synthesized through a series of chemical reactions involving quinuclidine derivatives. The synthetic route typically involves the formation of the arylquinuclidine core, followed by functionalization to introduce the desired substituents . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the process parameters to achieve consistent quality and efficiency .
Chemical Reactions Analysis
ER-119884 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ER-119884 has a wide range of scientific research applications, including:
Mechanism of Action
ER-119884 exerts its effects by inhibiting squalene synthase, an enzyme involved in the biosynthesis of sterols. This inhibition leads to the depletion of endogenous sterols and the accumulation of exogenous cholesterol in the target cells . The compound also interferes with other cellular processes, such as cytoskeleton organization and membrane integrity, leading to cell death .
Comparison with Similar Compounds
ER-119884 is similar to other quinuclidine-based squalene synthase inhibitors, such as E5700 and BPQ-OH . ER-119884 is unique in its potent and selective inhibition of squalene synthase, as well as its ability to induce ultrastructural and lipid profile alterations in drug-resistant pathogens . This makes it a promising lead compound for developing new therapeutic agents.
Similar Compounds
- E5700
- BPQ-OH
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(3R)-3-[2-[2-benzyl-6-(3-methoxypropoxy)pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C25H30N2O3/c1-29-16-5-17-30-24-9-8-21(23(26-24)18-20-6-3-2-4-7-20)10-13-25(28)19-27-14-11-22(25)12-15-27/h2-4,6-9,22,28H,5,11-12,14-19H2,1H3/t25-/m1/s1 |
InChI Key |
HVIKCINYHLGLMN-RUZDIDTESA-N |
SMILES |
O[C@]1(C#CC2=CC=C(OCCCOC)N=C2CC3=CC=CC=C3)CN4CCC1CC4 |
Isomeric SMILES |
COCCCOC1=NC(=C(C=C1)C#C[C@]2(CN3CCC2CC3)O)CC4=CC=CC=C4 |
Canonical SMILES |
COCCCOC1=NC(=C(C=C1)C#CC2(CN3CCC2CC3)O)CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3R)-3-((2-benzyl-6-(3-methoxypropyloxy)pyridin-3-yl)ethynyl)quinuclidin-3-ol 3-((2-benzyl-6-(3-methoxypropyloxy)pyridin-3-yl)ethynyl)quinuclidin-3-ol ER 119884 ER-119884 ER119884 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)
![1-[1-(4-Acetyl-piperazine-1-carbonyl)-cyclohexyl]-3-p-tolyl-urea](/img/structure/B527348.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B527698.png)

![1-[5-(4-Bromophenyl)-1H-imidazole-2-ylmethyl]-3-[5-(2-pyridylthio)thiazole-2-yl]urea](/img/structure/B527775.png)





![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)

![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B529372.png)
